molecular formula C10H17N3 B1483545 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine CAS No. 2090878-51-4

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine

Cat. No.: B1483545
CAS No.: 2090878-51-4
M. Wt: 179.26 g/mol
InChI Key: VDNUDYDULCBTAK-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a cyclopropyl group at position 3 and an isobutyl group at position 1, with an amine group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with isobutyl acetoacetate, followed by cyclization and subsequent amination . The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, with the reaction mixture being heated under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the isobutyl group contributes to its lipophilicity and potential biological activity. These features make it a valuable compound in various research and industrial applications .

Biological Activity

3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-amine is a member of the pyrazole family, characterized by its unique substitution pattern that imparts significant chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The molecular structure of this compound includes:

  • Molecular Formula: C10_{10}H14_{14}N4_{4}
  • Molecular Weight: 178.24 g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1

These properties contribute to its reactivity and interaction with biological targets, enhancing its potential as a pharmaceutical agent .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is hypothesized that the compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may exhibit antimicrobial properties through mechanisms that disrupt bacterial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. A study synthesized several substituted derivatives and tested their efficacy against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Notably, certain compounds exhibited potent antibacterial effects comparable to standard antibiotics like streptomycin .

CompoundAntibacterial Activity (Zone of Inhibition in mm)
9d20
9g18
9h22
Control (Streptomycin)25

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, particularly through cell cycle arrest at the G2/M phase. For instance, in assays involving human cancer cell lines, treatment with certain derivatives resulted in a marked decrease in cell viability and significant apoptotic activity .

Cell LineEC50_{50} (nM)% Apoptosis Induction
MCF-73341.55
HepG24538.00
HCT-1165035.00

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Variations in substituents on the pyrazole ring significantly influence its pharmacological properties. For example, the introduction of different alkyl groups or functional moieties can enhance lipophilicity and improve binding affinity to target enzymes .

Case Studies

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and evaluated for antibacterial and antifungal activities. Compounds with methoxybenzyl substitutions showed enhanced activity against Fusarium verticillioides and Aspergillus flavus, indicating the potential for developing new antifungal agents .
  • Anticancer Research : In preclinical studies, a derivative exhibited selective inhibition of cyclin-dependent kinases (CDKs), leading to significant tumor growth reduction in hematologic malignancies . The ability to induce cell cycle arrest at specific phases presents opportunities for targeted cancer therapies.

Properties

IUPAC Name

5-cyclopropyl-2-(2-methylpropyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7(2)6-13-10(11)5-9(12-13)8-3-4-8/h5,7-8H,3-4,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNUDYDULCBTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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